molecular formula C12H10F2N2O2 B6353337 Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1187635-57-9

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6353337
CAS No.: 1187635-57-9
M. Wt: 252.22 g/mol
InChI Key: GAIDJRVZKLFACI-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-difluorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance efficacy and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring high binding affinity and selectivity. Additionally, the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)11-6-10(15-16-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIDJRVZKLFACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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